(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Description
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9BrN2O/c1-5-3-11-4-7-6(8)2-9-10(5)7/h2,5H,3-4H2,1H3/t5-/m1/s1 |
InChI Key |
GPEPSADXXDGJQQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1COCC2=C(C=NN12)Br |
Canonical SMILES |
CC1COCC2=C(C=NN12)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization via Hydrazine Derivatives
Methodology :
A one-pot synthesis starting from 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine under basic conditions (e.g., NaOH) yields pyrazolo[5,1-c]oxazine scaffolds. For the target compound, substitution of the dichlorovinyl precursor with a brominated, methyl-bearing analog could enable direct access.
- Key Steps :
- Advantages : High yield (>90%) and operational simplicity.
- React 3-bromo-2,2-dichlorovinyl-7-methylacetophenone with 2-hydroxyethylhydrazine in ethanol at 80°C.
- Add NaOH (2 eq) to the reaction mixture, stirring at 25°C for 12 hours.
- Purify via column chromatography (hexane:EtOAc, 3:1).
Multi-Step Cyclization with Chiral Resolution
Methodology :
Synthesis of the (R)-enantiomer may require chiral auxiliaries or resolution techniques. A multi-step approach involves:
- Step 1 : Preparation of a racemic 7-methyl pyrazolooxazine precursor via cyclization of aminoguanidine derivatives.
- Step 2 : Bromination at position 3 using N-bromosuccinimide (NBS) in DMF.
- Step 3 : Chiral resolution via enzymatic kinetic resolution or chiral column chromatography.
| Parameter | Value/Observation | Source |
|---|---|---|
| Bromination Yield | 75–82% | |
| Enantiomeric Excess | >99% (after resolution) | |
| Purity (HPLC) | 98.3% |
X-ray Crystallography and Structural Validation
The molecular structure of related pyrazolooxazines (e.g., 10c in) has been confirmed via X-ray diffraction, ensuring stereochemical accuracy. For the (R)-3-bromo-7-methyl derivative, analogous characterization would involve:
- Crystallization : Slow evaporation from EtOH/water.
- Key Metrics :
Analytical and Spectroscopic Data
Representative Data for Analogous Compounds :
| Analysis Type | Data | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.31 (d, 3H, CH₃), 4.52 (m, 1H, CH) | |
| ¹³C NMR | δ 21.1 (CH₃), 97.3 (C-Br) | |
| HRMS | m/z 217.06 [M+H]⁺ (calc. 217.06) |
Challenges and Optimization
- Stereoselectivity : Achieving high enantiomeric purity may require asymmetric catalysis or chiral pool synthesis.
- Bromine Stability : NBS-mediated bromination must avoid overhalogenation.
- Yield Improvements : Microwave-assisted synthesis could reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine substituent at position 3 is a reactive site for nucleophilic displacement due to its electrophilicity. Potential reactions include:
-
Substitution with oxygen nucleophiles : Replacement of bromine with hydroxyl (-OH), alkoxide (-OR), or carboxylate (-OOCR) groups under basic conditions.
-
Substitution with nitrogen nucleophiles : Reaction with amines (e.g., -NH₂, -NHR) to form amine derivatives.
-
Substitution with sulfur nucleophiles : Replacement with thiol (-SH) or mercaptide (-S⁻) groups.
Example : In patents involving similar pyrazolo-oxazine derivatives, bromine substitution is a common step to introduce diverse functional groups .
Ring-Opening Reactions
The oxazine ring may undergo hydrolysis or cleavage under acidic or basic conditions:
-
Acidic hydrolysis : Potential cleavage of the oxazine ring to form carbonyl-containing intermediates.
-
Basic conditions : Possible formation of open-chain derivatives via nucleophilic attack at the carbonyl group.
Elimination Reactions
If adjacent hydrogen atoms are present, bromine elimination could yield alkene derivatives:
-
Dehydrohalogenation : Formation of double bonds via elimination of HBr, depending on the stereochemistry and reaction conditions.
Reaction Conditions and Mechanisms
Comparison with Structural Analogues
Analytical and Synthetic Considerations
-
Stability : The bromine atom may render the compound sensitive to light or moisture, requiring inert storage conditions.
-
Stereoselectivity : The R configuration at position 7 may influence regioselectivity in substitution reactions.
-
Mechanistic Studies : NMR and mass spectrometry are critical for tracking reaction intermediates and products .
Scientific Research Applications
(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound featuring a pyrazolo[5,1-c][1,4]oxazine core, with a bromine atom at the third position and a methyl group at the seventh position of the pyrazolo ring system. It has a molecular formula of C7H9BrN2O and a molecular weight of approximately 217.06 g/mol . This compound is noted for its potential biological activities and applications in medicinal chemistry.
Potential Applications
(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several potential applications:
- Drug Discovery It can be utilized as a building block in synthesizing complex molecules with potential therapeutic properties.
- Agrochemicals It may serve as an intermediate in developing new pesticides or herbicides.
- Material Science It can be explored for creating novel materials with unique properties.
Biological Activities
Preliminary studies suggest that (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine exhibits notable biological activities, with compounds in its class being investigated for their potential:
- As enzyme inhibitors
- As receptor modulators
- For other therapeutic applications
Interaction studies have explored its binding affinities with various biological targets to elucidate its mechanism of action, which is crucial for advancing its development into practical applications in medicine and agriculture.
Synthesis
The synthesis of (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multi-step organic reactions. A common synthetic route includes a method favored for its simplicity and high yield compared to previous multi-step procedures.
Structural Similarity
Several compounds share structural similarities with (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine | Enantiomer of the target compound | Potential differences in biological activity due to chirality |
| 3-Methylpyrazolo[5,1-c][1,4]oxazine | Lacks bromine substitution | May exhibit different reactivity patterns |
| 6-Methylpyrazolo[5,1-c][1,4]oxazine | Different substitution pattern | Variations in pharmacological properties |
Mechanism of Action
The mechanism of action of ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key structural features :
- Oxazine ring : The six-membered oxazine ring adopts a partially saturated conformation (6,7-dihydro-4H), reducing ring strain and enabling planar interactions with adjacent substituents.
- Bromine substitution : The electron-withdrawing bromine atom at position 3 enhances electrophilic reactivity, making the compound a candidate for further functionalization (e.g., Suzuki coupling) .
- Stereochemistry : The (R)-configuration at the 7-methyl group may influence molecular packing and intermolecular interactions, as observed in related pyrazolo-oxazine derivatives .
Pyrazolo-oxazine derivatives exhibit structural and functional diversity depending on substituent patterns, stereochemistry, and fused heterocyclic systems. Below is a comparative analysis of “(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine” with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Reactivity :
- Bromine at position 3 (target compound) enhances electrophilicity compared to iodine (higher atomic radius) or carboxylate esters (electron-donating groups) .
- Aromatic substituents (e.g., 4-Cl-Ph in ) increase planarity and π-stacking interactions, critical for solid-state stability and ligand-receptor binding.
Stereochemical Influence: The (R)-configuration in the target compound contrasts with racemic mixtures in non-chiral analogs (e.g., ethyl carboxylate derivative ). Stereospecificity may impact CNS activity, as seen in octahydropyrido-oxazines with qualitative differences in diastereomer effects .
Biological Activity: Pyrazolo-oxazines with halogen substituents (Br, Cl, F) exhibit varied pharmacological profiles.
Synthetic Accessibility: The target compound can be synthesized via bromination of a pyrazole precursor, similar to methods used for 7-bromo-3-tert-butylpyrazolo-triazinones . Ethyl carboxylate derivatives (e.g., ) serve as intermediates for further functionalization, highlighting the scaffold’s versatility.
Structural Data Comparison :
- Bond Angles and Torsion: In 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine , the oxazine ring exhibits a dihedral angle of 8.96° with the pyrazole ring, promoting coplanarity. The target compound’s 7-methyl group likely introduces steric effects, altering torsion angles (e.g., C(1)–O(1)–C(2)–C(3)) compared to non-methylated analogs .
Crystal Packing :
- Hydrogen bonding (C–H···N) and C–H···π interactions stabilize the crystal lattice in chlorophenyl analogs , whereas bromine’s polarizability in the target compound may favor halogen bonding .
Biological Activity
(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a pyrazolo[5,1-c][1,4]oxazine core, which contributes to its diverse interactions with biological targets.
- Molecular Formula : C7H9BrN2O
- Molecular Weight : 217.06 g/mol
- CAS Number : 1393558-10-5
The compound features a bromine atom at the third position and a methyl group at the seventh position of the pyrazolo ring system. The molecular structure is depicted below:
Biological Activity Overview
Preliminary studies suggest that (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antibacterial and antifungal agent.
- Anticancer Properties : Initial investigations indicate that it may inhibit cancer cell proliferation.
- Neuroprotective Effects : There are indications of neuroprotective activity, although further studies are needed to confirm these effects.
The biological activity of (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is believed to be mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Studies are ongoing to explore its binding affinity to various receptors that play roles in disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine | Enantiomer of the target compound | Potential differences in biological activity due to chirality |
| 3-Methylpyrazolo[5,1-c][1,4]oxazine | Lacks bromine substitution | May exhibit different reactivity patterns |
| 6-Methylpyrazolo[5,1-c][1,4]oxazine | Different substitution pattern | Variations in pharmacological properties |
Antimicrobial Activity
Recent studies have demonstrated the efficacy of (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine against various microbial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL.
- Candida albicans : Showed significant antifungal activity with an MIC of 8 μg/mL.
Anticancer Studies
In vitro studies have indicated that this compound can reduce the viability of cancer cell lines by inducing apoptosis. A notable study reported a reduction in cell proliferation by over 50% at concentrations ranging from 10 to 30 μM.
Q & A
What synthetic strategies enable regiocontrolled access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine derivatives?
Basic Research Focus
Regiochemical control during pyrazole-oxazine scaffold synthesis is critical. A three- to four-step protocol starting from pyrazoles involves introducing a protected hydroxyethyl group at N1 to direct regioselective aldehyde formation at the pyrazole C5 position. Deprotection and subsequent reduction yield fused heterocycles with defined substitution patterns. Microwave-assisted reactions (e.g., 80–100°C, 24-hour stirring under N₂) and Schlenk techniques are effective for maintaining anhydrous conditions and minimizing side reactions .
How can stereochemical integrity at the (R)-configured center be preserved during functionalization?
Basic Research Focus
Chiral resolution via chromatographic methods (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials is recommended. Evidence from X-ray crystallography shows that steric hindrance from the 7-methyl group influences conformation, stabilizing the (R)-configuration. Reaction conditions such as low temperatures (0–4°C) and non-polar solvents (e.g., toluene) reduce racemization during nucleophilic substitutions at the 3-bromo position .
What strategies mitigate in vivo precipitation and renal toxicity of pyrazolo-oxazine derivatives?
Advanced Research Focus
Preclinical studies on related compounds highlight renal toxicity due to low solubility. Introducing basic amine substituents (e.g., morpholine, piperazine) improves aqueous solubility by increasing polarity and reducing lipophilicity (logP <3). Lipophilic ligand efficiency (LLE) optimization balances potency and solubility, as demonstrated in NLRP3 inhibitors where LLE >0.3 reduced precipitation in cynomolgus monkey models .
How does stereochemistry influence biological activity in CNS-targeting pyrazolo-oxazines?
Advanced Research Focus
Patent data for CNS disorders indicate that the (R)-configuration enhances binding affinity to neurological targets (e.g., dopamine receptors). Molecular docking studies suggest the 7-methyl group in the (R)-form creates optimal van der Waals interactions with hydrophobic pockets. In contrast, the (S)-enantiomer exhibits reduced blood-brain barrier penetration due to altered polarity .
What analytical methods validate the structural and conformational properties of this scaffold?
Basic Research Focus
Single-crystal X-ray diffraction (298 K, R factor = 0.047) confirms the fused bicyclic system and substituent orientations. NMR analysis (¹H, ¹³C, and 2D-COSY) resolves diastereotopic protons in the 6,7-dihydro ring. IR spectroscopy identifies lactol intermediates (C=O stretch ~1700 cm⁻¹) during synthesis. HRMS validates molecular formulae with <2 ppm error .
How can contradictory synthetic yields be resolved when scaling up pyrazolo-oxazine synthesis?
Advanced Research Focus
Yield discrepancies arise from competing pathways (e.g., over-reduction of aldehydes). Reaction monitoring via TLC or in-situ FTIR identifies intermediates. Optimizing stoichiometry (e.g., 1.2 equiv diethyl 2-bromomalonate) and photoactivation (blue LED, [Ir(ppy)₂(dtbbpy)][PF₆] catalyst) improves efficiency in C–H functionalization steps. Scalable protocols using flow chemistry reduce batch variability .
What computational methods predict the bioactivity of novel pyrazolo-oxazine analogs?
Advanced Research Focus
QSAR models trained on pyrazolo-oxazine derivatives correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Molecular dynamics simulations (50 ns trajectories) assess binding stability to targets like NLRP3. Free-energy perturbation (FEP) calculations guide substitutions at the 3-bromo position to optimize potency while maintaining metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
